molecular formula C10H10N2O2 B8773410 7-ethyl-1H-indazole-5-carboxylic acid

7-ethyl-1H-indazole-5-carboxylic acid

Cat. No. B8773410
M. Wt: 190.20 g/mol
InChI Key: RATSXIODAZYQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of 5-bromo-7-ethyl-1H-indazole (225 mg, 1.00 mmol) in dioxane (1.5 mL), hexacarbonylmolybdenum (132 mg, 0.50 mmol), Herrmann's catalyst (trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium) (46.9 mg, 0.05 mmol) and a solution of sodium carbonate (318 mg, 3.00 mmol) in water (2 mL). The suspension was sealed and irradiated in a microwave at 165° C. for 15 minutes (high absorption setting). The vial was vented, filtered through diatomaceous earth, washed with EtOAc and concentrated to provide the title compound (140 mg, 74%).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
46.9 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
132 mg
Type
catalyst
Reaction Step Six
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH2:11][CH3:12])[CH:10]=1)[NH:7][N:6]=[CH:5]2.[C:13](=O)([O-:15])[O-:14].[Na+].[Na+]>O1CCOCC1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].O.C(=[Mo](=C=O)(=C=O)(=C=O)(=C=O)=C=O)=O>[CH2:11]([C:9]1[CH:10]=[C:2]([C:13]([OH:15])=[O:14])[CH:3]=[C:4]2[C:8]=1[NH:7][N:6]=[CH:5]2)[CH3:12] |f:1.2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
BrC=1C=C2C=NNC2=C(C1)CC
Step Two
Name
Quantity
318 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
46.9 mg
Type
catalyst
Smiles
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
132 mg
Type
catalyst
Smiles
C(=O)=[Mo](=C=O)(=C=O)(=C=O)(=C=O)=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was sealed
CUSTOM
Type
CUSTOM
Details
irradiated in a microwave at 165° C. for 15 minutes (high absorption setting)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=C2C=NNC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.